2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound notable for its unique structural properties and diverse applications in scientific research and industry. Its complex structure, featuring fused heterocyclic rings, positions it as a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
4-(2-pyrrol-1-ylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-2-8-15(24-10-3-4-11-24)13(6-1)18-22-19-17-14-7-5-9-16(14)26-20(17)21-12-25(19)23-18/h1-4,6,8,10-12H,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEFPUCXMBUBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5N6C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step procedures starting from readily available starting materials like 1H-pyrrole and substituted benzenes. The synthetic route often requires:
Cyclization reactions: to form the core triazolo-pyrimidine ring system.
Aromatic substitution: to introduce the phenyl and pyrrole groups.
Thiophene ring construction: through methods such as [3+2] cycloaddition.
Hydrogenation or reduction: steps to yield the final dihydro compound.
Industrial Production Methods
Industrial production may involve scalable processes using continuous flow reactors to ensure efficiency and consistency. Optimized conditions might include:
Controlled temperature and pressure environments.
Use of catalysts to enhance reaction rates.
Robust purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: : Yields oxidized derivatives, often introducing oxygen functionalities.
Reduction: : Can reduce certain nitrogen-containing rings, modifying its electronic properties.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Uses halogens (Br2, Cl2) or nucleophiles under acidic or basic conditions.
Major Products
From Oxidation: : Produces hydroxylated or ketone derivatives.
From Reduction: : Generates partially or fully reduced forms.
From Substitution: : Yields various substituted phenyl-pyrrole derivatives.
Scientific Research Applications
2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a broad spectrum of research applications:
Chemistry: : Studies into its reactivity and potential as a building block for complex molecules.
Biology: : Investigations into its biological activity, potential drug discovery, and as a molecular probe.
Medicine: : Evaluation of its pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.
Industry: : Utilized in the development of novel materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulation of cellular pathways, such as signal transduction or gene expression. Understanding these mechanisms provides insights into its therapeutic potential and safety profile.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-imidazol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : Features an imidazole ring.
2-[2-(1H-pyrrol-2-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : Has a pyrrol-2-yl group instead of pyrrol-1-yl.
2-[2-(1H-pyrrol-1-yl)phenyl]-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : The fully unsaturated version of the main compound.
Uniqueness
2-[2-(1H-pyrrol-1-yl)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its distinctive fused ring system that combines multiple heterocycles, contributing to its versatile reactivity and broad application spectrum.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
